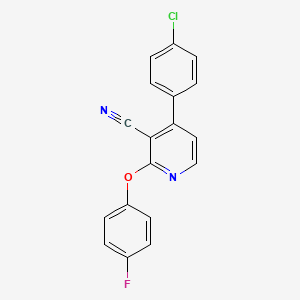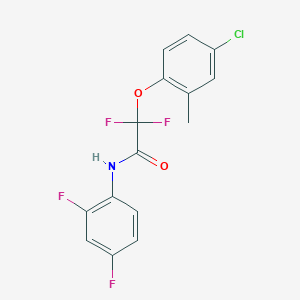
Diethyl 2-bromo-5-chloroterephthalate
概要
説明
Diethyl 2-bromo-5-chloroterephthalate is an organic compound with the chemical formula C12H12BrClO4. It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively, and the carboxylic acid groups are esterified with ethyl groups. This compound is used in various chemical synthesis processes and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-bromo-5-chloroterephthalate can be synthesized through several methods. One common method involves the bromination of terephthalic acid using phosphoryl bromide (POBr3) to obtain 2-bromoterephthalic acid. This intermediate is then chlorinated and esterified with ethanol to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination and chlorination reactions, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out under controlled temperatures and pressures to maintain the stability of the compound.
化学反応の分析
Types of Reactions
Diethyl 2-bromo-5-chloroterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Ester Hydrolysis: The major products are 2-bromo-5-chloroterephthalic acid and ethanol.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
科学的研究の応用
Diethyl 2-bromo-5-chloroterephthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl 2-bromo-5-chloroterephthalate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, while the ester groups can undergo hydrolysis. These interactions can affect various biological pathways and processes, making the compound useful in research applications.
類似化合物との比較
Similar Compounds
Diethyl 2-bromo-terephthalate: Similar structure but lacks the chlorine atom.
Diethyl 5-chloroterephthalate: Similar structure but lacks the bromine atom.
Diethyl terephthalate: Lacks both bromine and chlorine atoms.
Uniqueness
Diethyl 2-bromo-5-chloroterephthalate is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which allows for a wider range of chemical reactions and applications compared to its analogs. The combination of these substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
diethyl 2-bromo-5-chlorobenzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClO4/c1-3-17-11(15)7-6-10(14)8(5-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEJDZNOMOQBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)C(=O)OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B3036314.png)
![2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B3036316.png)
![2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3036318.png)
![(4-Chlorophenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B3036323.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanenitrile](/img/structure/B3036325.png)
![2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole](/img/structure/B3036329.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylethanethioamide](/img/structure/B3036330.png)
oxy]imino}methyl)amino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B3036331.png)
![3,4-dichloro-N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)benzenecarboxamide](/img/structure/B3036332.png)
![6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine](/img/structure/B3036333.png)


![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B3036337.png)
